6-(11-Hydroxydodecyl)-2-(hydroxymethyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(11-Hydroxydodecyl)-2-(hydroxymethyl)piperidin-3-ol is a synthetic compound that has gained attention in the scientific community due to its potential use in various applications.
Scientific Research Applications
Synthesis and Chemical Properties
- The first stereoselective synthesis of similar compounds like 6-methyl-3-hydroxy-piperidine-2-carboxylic acid and 6-methyl-(2-hydroxymethyl)-piperidine-3-ol was achieved from d-glucose, illustrating the potential for creating complex molecules from simple sugars (Pawar et al., 2010).
- Efficient asymmetric synthesis of 2-hydroxymethyl 3,6-disubstituted piperidine alkaloids like deoxoprosophylline showcases the versatility of these compounds in creating biologically significant molecules (Ruiting Liu et al., 2008).
Biological Activities and Potential Therapeutic Uses
- Many polyhydroxylated piperidines exhibit inhibitory activity against glycosidases and glycosyltransferases, suggesting their potential as therapeutic agents in various diseases (A. Kennedy et al., 2005).
- A novel series of optically active molecules based on similar structures demonstrate varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, indicating potential applications in neurological disorders (P. Kharkar et al., 2009).
Applications in Synthetic Chemistry
- trans-6-Aminocyclohept-3-enols, a new designed polyfunctionalized chiral building block for piperidine alkaloids synthesis, highlight the importance of such structures in the synthesis of complex natural products (Paolo Celestini et al., 2002).
- The development of methods for the synthesis of 6-(hydroxymethyl)piperidine-2-carboxylic acid derivatives demonstrates the importance of these compounds in the field of novel amino acid synthesis (J. Bolós et al., 1994).
properties
CAS RN |
14058-38-9 |
---|---|
Product Name |
6-(11-Hydroxydodecyl)-2-(hydroxymethyl)piperidin-3-ol |
Molecular Formula |
C18H37NO3 |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
6-(11-hydroxydodecyl)-2-(hydroxymethyl)piperidin-3-ol |
InChI |
InChI=1S/C18H37NO3/c1-15(21)10-8-6-4-2-3-5-7-9-11-16-12-13-18(22)17(14-20)19-16/h15-22H,2-14H2,1H3 |
InChI Key |
FLPXYDHRVFVGRJ-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCCCCC1CCC(C(N1)CO)O)O |
Canonical SMILES |
CC(CCCCCCCCCCC1CCC(C(N1)CO)O)O |
Other CAS RN |
14058-38-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.